(1R,2R)-N1,N2-Bis(naphthalen-1-ylmethyl)-1,2-diphenylethane-1,2-diamine
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is not directly available from the resources. The molecular formula is C22H20N2·2HCl, with a molecular weight of 385.33 .Physical and Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius. It is air sensitive and hygroscopic. The purity of the compound is greater than 98.0% as determined by HPLC. The specific rotation is between -250 to -260 degrees (C=1, water) .Scientific Research Applications
Photoluminescence Properties
The compound exhibits notable photoluminescence properties, making it useful in the development of luminescent materials. Specifically, zinc(II) complexes containing naphthalene moieties related to this compound have been synthesized and shown to possess ultraviolet emissions under certain excitation conditions. These properties are significant for applications in photonic devices and materials science (Cho, Jeong, Shin, & Min, 2020).
Luminescent Properties in Optical Materials
Derivatives of this compound, including those with pyridinylmethyl groups, have been used to create chiral mononuclear and one-dimensional cadmium(II) complexes. These complexes exhibit luminescent properties, indicating potential applications as optical materials. The positional isomerism of the ligands significantly influences their luminescent behavior (Cheng, Cao, Zhang, Zhang, Gou, & Fang, 2013).
Polymerization Catalysts
Copper(II) complexes utilizing similar compounds have been effectively used in the rapid and controlled polymerization of rac-lactide. This application is important for the synthesis of polymeric materials, offering high activity and control in the polymerization process (Kwon, Cho, Nayab, & Jeong, 2015).
Development of Fluorescent Sensors
The compound's structure has been employed in the development of fluorescent sensors for detecting substances like 2,4,6-trinitrophenol in water. This application is critical in environmental monitoring and security sectors, where sensitive and selective detection of hazardous materials is required (Chakraborty & Mandal, 2018).
Electrophosphorescent Devices
This compound's derivatives have been used in the synthesis of host materials for yellow electrophosphorescent devices. These materials exhibit high thermal and morphological stability, crucial for the development of efficient organic light-emitting diodes (OLEDs) (Zhang, Xu, Jing, Liu, Lu, Liang, Zheng, & Zuo, 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(1R,2R)-N,N'-bis(naphthalen-1-ylmethyl)-1,2-diphenylethane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H32N2/c1-3-15-29(16-4-1)35(37-25-31-21-11-19-27-13-7-9-23-33(27)31)36(30-17-5-2-6-18-30)38-26-32-22-12-20-28-14-8-10-24-34(28)32/h1-24,35-38H,25-26H2/t35-,36-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XANGKRYJCUWBHS-LQFQNGICSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NCC3=CC=CC4=CC=CC=C43)NCC5=CC=CC6=CC=CC=C65 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)NCC3=CC=CC4=CC=CC=C43)NCC5=CC=CC6=CC=CC=C65 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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